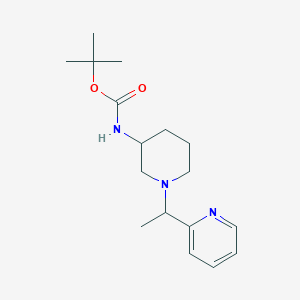

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate

Description

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a pyridin-2-yl ethyl substituent on the piperidine nitrogen. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Such compounds are commonly employed as intermediates in medicinal chemistry, particularly for targeting enzymes or receptors where the piperidine and pyridine motifs contribute to binding affinity and selectivity.

Properties

IUPAC Name |

tert-butyl N-[1-(1-pyridin-2-ylethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(15-9-5-6-10-18-15)20-11-7-8-14(12-20)19-16(21)22-17(2,3)4/h5-6,9-10,13-14H,7-8,11-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGVPLURQHUYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCC(C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, typically using tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C17H27N3O2

- Molecular Weight : 305.42 g/mol

- CAS Number : 1289386-45-3

Structural Representation

The structure of the compound features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring substituted with a pyridine group. This unique structure contributes to its biological activity.

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds similar to tert-butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit tumor growth in various cancer models, including pancreatic and breast cancers. The mechanism involves the modulation of specific biological pathways that promote apoptosis in cancer cells .

Drug Development : The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its potential as an antagonist for specific receptors has been explored, leading to the identification of new therapeutic agents .

Neuropharmacology

Cognitive Enhancement : Some studies suggest that derivatives of this compound may enhance cognitive functions by modulating neurotransmitter systems. This has implications for treating neurodegenerative diseases and cognitive disorders .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, often requiring specific catalysts and reaction conditions to achieve high purity and yield. The production methods can vary from batch reactions in laboratory settings to large-scale industrial processes employing automated systems .

Case Study 1: Antitumor Efficacy in Breast Cancer

A study published in Nature investigated the effects of piperidine-based carbamates on MDA-MB-231, a triple-negative breast cancer cell line. The results indicated that the compound induced significant apoptosis and inhibited cell proliferation through targeted receptor interactions .

Case Study 2: Cognitive Enhancement in Animal Models

In an experiment assessing the cognitive effects of similar compounds on rodents, it was found that administration of the compound improved memory retention and learning capabilities. The study highlighted its potential as a treatment for Alzheimer's disease .

Data Tables

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Pyridine derivative + piperidine | Room temperature, solvent A |

| 2 | Carbamate reagent | Heat at 60°C for 4 hours |

| 3 | Purification | Chromatography |

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can engage in π-π interactions or hydrogen bonding, while the piperidine ring provides structural rigidity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Effects

The target compound’s structural analogs differ in substituents on the pyridine ring, piperidine substitution patterns, and additional functional groups. Key examples from the evidence include:

Pyridine Substituents

- tert-Butyl [1-{3-chloro-5-(trifluoromethyl)pyridin-2-yl}piperidin-3-yl]carbamate (61a) (): Pyridine substituents: 3-Cl and 5-CF₃. Impact: Electron-withdrawing groups enhance electrophilicity and may improve binding to hydrophobic enzyme pockets. This compound demonstrated potent inhibitory activity against lyso-phosphatidylserine (lyso-PS), with an IC₅₀ of 0.8 nM .

Piperidine Substitution and Functionalization

- (S)-tert-Butyl (1-(2-aminoacetyl)piperidin-3-yl)(ethyl)carbamate (): Substituent: 2-aminoacetyl on piperidine.

- tert-Butyl ethyl(1-(2-hydroxyethyl)piperidin-3-yl)carbamate ():

Table 1: Comparative Data for Selected Analogs

Research Findings and Implications

- Electron-withdrawing substituents (e.g., Cl, CF₃) on pyridine enhance target engagement but may compromise bioavailability due to increased lipophilicity.

- Hydrophilic groups (e.g., hydroxymethyl, hydroxyethyl) improve solubility but necessitate synthetic optimization to balance stability and reactivity.

- Piperidine substitution position (3-yl vs. 4-yl) alters conformational flexibility, impacting binding to sterically constrained enzyme active sites .

Biological Activity

tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)carbamate, also known by its CAS number 1289388-10-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₉N₃O₂, with a molecular weight of 319.44 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₉N₃O₂ |

| Molecular Weight | 319.44 g/mol |

| CAS Number | 1289388-10-8 |

| Purity | >95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing organic solvents and catalysts to achieve high purity and yield. The synthetic pathways may include oxidation, reduction, and substitution reactions that modify the piperidine and pyridine components to enhance biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure facilitates binding to specific sites, influencing biological pathways such as cell signaling and metabolic processes .

Interaction with P-glycoprotein (P-gp)

Research indicates that this compound exhibits preferential selectivity towards P-glycoprotein (P-gp), a crucial efflux transporter involved in drug metabolism and resistance. Studies have demonstrated that it can stimulate ATPase activity in P-gp, suggesting potential applications in overcoming multidrug resistance in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in reducing tumor volume in vivo without significant side effects. In vitro assays have indicated that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Immunomodulatory Effects

The compound has also been examined for its immunomodulatory properties. In experiments involving mouse splenocytes, it was able to enhance immune responses significantly, indicating its potential use in immunotherapy .

Case Studies

- Study on P-gp Interaction : A detailed investigation into the interaction of this compound with P-glycoprotein revealed that it significantly enhances ATP hydrolysis rates, which is indicative of its ability to modulate drug transport mechanisms in cells .

- Anticancer Efficacy : In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited improved cytotoxicity compared to standard treatments like bleomycin, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.